5-(pyridin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(pyridin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(pyridin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a member of the isoxazole class, which has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings to elucidate the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.
Overview of Isoxazole Derivatives
Isoxazole derivatives are recognized for their varied biological properties, including antimicrobial , anticancer , and anti-inflammatory activities. The structural diversity of these compounds allows for targeted modifications that enhance their pharmacological profiles. The specific compound in focus incorporates a pyridine and a pyrazole moiety, which are known to contribute to biological activity through various pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against multiple cancer cell lines:
Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
---|---|---|---|
2b | HeLa | 0.11 | Inhibition of cell proliferation |
2a | Hep3B | 2.774 | Induces apoptosis |
2c | MCF7 | 1.59 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . The mechanism often involves interference with key signaling pathways responsible for cell growth and survival.
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has also been documented. Compounds from this class have shown activity against a variety of pathogens, including bacteria and fungi. The mechanisms include:
- Inhibition of cell wall synthesis : Certain derivatives disrupt peptidoglycan biosynthesis.
- Disruption of protein synthesis : Targeting ribosomal functions to inhibit microbial growth.
For example, some derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) against Candida albicans, indicating potential as antifungal agents .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated several isoxazole derivatives, including those structurally similar to the target compound. The results indicated that these compounds significantly reduced cell viability in cancer models, with IC50 values ranging from 0.11 μg/ml to over 77 μg/ml across different cell lines . The most effective compounds induced apoptosis and arrested the cell cycle, showcasing their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoxazole derivatives. It was found that modifications in the chemical structure enhanced their potency against resistant strains of bacteria. This study emphasized the importance of structural optimization in developing new antibiotics .
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(15-8-16(25-21-15)12-2-1-5-18-9-12)20-13-10-19-22(11-13)14-3-6-24-7-4-14/h1-2,5,8-11,14H,3-4,6-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYZRQVHRIOGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.